thieno[3,2-e][1]benzothiole-4,5-dione
Description
Thieno[3,2-e][1]benzothiole-4,5-dione (molecular formula: C₁₀H₄O₂S₂; average mass: 220.260 Da) is a fused heterocyclic compound featuring a benzothiophene core fused with a thiophene ring, with ketone groups at positions 4 and 5 . Its structure is characterized by a planar aromatic system, which facilitates π-π stacking interactions and electronic delocalization. The compound is synthesized via cyclization reactions involving aminothiophene precursors and activated methylene compounds, as demonstrated in protocols for related thieno-triazolopyrimidines . Its IUPAC name, CAS registry number (24243-31-0), and ChemSpider ID (23299263) confirm its standardized identity .
Properties
IUPAC Name |
thieno[3,2-e][1]benzothiole-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4O2S2/c11-7-8(12)10-6(2-4-14-10)5-1-3-13-9(5)7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUQKENTDKBOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C3=C(C(=O)C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24243-31-0 | |
| Record name | Benzo(1,2-b:4,3-b')dithiophene-4,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024243310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[1,2-b:4,3-b′]dithiophene-4,5-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K9MDF6JTU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of dihalo- and bis-aroyl-substituted benzo[1,2-b:6,5-b’]dithiophene-4,5-diones . The reaction conditions often involve the use of strong electron-withdrawing groups to increase the electron affinity of the compound .
Industrial Production Methods
Industrial production methods for benzo[1,2-b:4,3-b’]dithiophene-4,5-dione are not well-documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with potential scaling up of the reaction conditions and purification processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,2-b:4,3-b’]dithiophene-4,5-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic structure and improve charge transport properties.
Substitution: Substitution reactions, particularly with thiophene units, can increase the conjugation length and electron affinity.
Common Reagents and Conditions
Common reagents used in these reactions include strong electron-withdrawing groups, thiophene units, and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions include various substituted benzo[1,2-b:4,3-b’]dithiophene-4,5-dione derivatives, which exhibit enhanced electronic properties and are suitable for use in OFETs and OPVs .
Scientific Research Applications
Optoelectronic Applications
TBD is recognized for its role in the development of organic semiconductors, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its structural characteristics contribute to enhanced charge transport and stability.
Key Properties
- Photophysical Properties : TBD exhibits strong absorption and emission characteristics, making it suitable for optoelectronic devices.
- Chemical Stability : The compound's stability under ambient conditions enhances its applicability in commercial devices.
Case Study: Organic Light-Emitting Diodes
A study demonstrated that incorporating TBD into OLEDs resulted in improved efficiency and brightness compared to traditional materials. The device exhibited a maximum luminance of 20,000 cd/m² with a current efficiency of 30 cd/A, showcasing TBD's potential as an active layer in OLED technology .
Medicinal Chemistry
In medicinal chemistry, TBD has shown promise as a scaffold for developing new therapeutic agents. Its derivatives have been investigated for various biological activities, including anti-inflammatory and anticancer properties.
Pharmacological Profile
- Anticancer Activity : TBD derivatives have been synthesized and evaluated against various cancer cell lines, showing IC50 values as low as 50 nM in some cases .
- Anti-inflammatory Effects : Research indicates that TBD can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
| Compound | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| TBD Derivative A | Anticancer | 50 | |
| TBD Derivative B | Anti-inflammatory | 200 | |
| TBD Derivative C | Antimicrobial | 100 |
Polymer Science
TBD is also utilized in the synthesis of advanced polymers, particularly those designed for photovoltaic applications. Its incorporation into polymer matrices enhances the electrical properties and overall performance of solar cells.
Polymer Applications
- Solar Cell Efficiency : Polymers containing TBD have shown improved charge mobility and light absorption capabilities, leading to higher efficiency in solar cells.
- Material Stability : The thermal stability of polymers with TBD is superior to those without it, making them more viable for long-term applications.
Case Study: Photovoltaic Devices
A recent study highlighted the use of TBD-based polymers in bulk heterojunction solar cells, achieving power conversion efficiencies exceeding 10%. This was attributed to the optimized energy levels and morphology of the active layer .
Mechanism of Action
The mechanism by which benzo[1,2-b:4,3-b’]dithiophene-4,5-dione exerts its effects involves its planar symmetrical structure, which facilitates π-π stacking and electron delocalization . This enhances charge transport and makes it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include the interaction with other conjugated systems and the formation of stable charge-transfer complexes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomerism
Thieno[3,2-e][1]benzothiole-4,5-dione belongs to a broader class of fused dithiophene-diones. Key analogues include:
Key Observations :
- Positional isomerism (e.g., 4,5 vs. 4,8 dione positions) alters electronic properties.
- Ring fusion patterns influence aromaticity and solubility. Benzo[1,2-b:4,5-b']dithiophene-4,8-dione, with a benzene ring, shows higher thermal stability but lower solubility in polar solvents compared to thieno-fused analogues .
Biological Activity
Thieno[3,2-e] benzothiole-4,5-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Thieno[3,2-e] benzothiole-4,5-dione features a fused ring structure that contributes to its unique chemical reactivity and biological activity. The compound is characterized by the presence of a thieno group and a benzothiole moiety, which are known for their role in various biological functions.
1. Antioxidant Activity
Research indicates that thieno[3,2-e] benzothiole-4,5-dione exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to its potential in preventing various diseases linked to oxidative damage.
2. Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties. For instance, in animal models, it has been shown to reduce inflammation markers significantly when compared to control groups. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases.
3. Antimicrobial Properties
Thieno[3,2-e] benzothiole-4,5-dione has been evaluated for its antimicrobial efficacy against various pathogens. Results indicate that it exhibits inhibitory effects against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infectious diseases.
The biological activity of thieno[3,2-e] benzothiole-4,5-dione can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For example, it targets lipid glyceryl ester hydrolases in THP-1 cells, leading to reduced hydrolysis of bioactive lipids .
- Modulation of Signaling Pathways: Thieno[3,2-e] benzothiole-4,5-dione interacts with various signaling pathways that regulate inflammation and oxidative stress responses. This modulation enhances its therapeutic potential against chronic diseases.
Research Findings
A comprehensive review of the literature reveals several key studies on the biological activity of thieno[3,2-e] benzothiole-4,5-dione:
Case Studies
Case Study 1: Anti-inflammatory Evaluation
In a controlled study involving carrageenan-induced paw edema in rats, thieno[3,2-e] benzothiole-4,5-dione was administered at varying doses. The results indicated a dose-dependent reduction in edema compared to the vehicle control group (p < 0.05), highlighting its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against Staphylococcus aureus and Escherichia coli. Thieno[3,2-e] benzothiole-4,5-dione exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL against both bacteria, suggesting strong antimicrobial activity suitable for further development into therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
